molecular formula C9H6BrNO B571869 2-Bromoquinolin-6-ol CAS No. 1260381-68-7

2-Bromoquinolin-6-ol

Cat. No.: B571869
CAS No.: 1260381-68-7
M. Wt: 224.057
InChI Key: GDEHZIXHUPMXMK-UHFFFAOYSA-N
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Description

2-Bromoquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of quinolin-6-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinolin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.

    Reduction Reactions: The compound can be reduced to form 2-bromoquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various 2-substituted quinolin-6-ol derivatives.

    Oxidation Reactions: Products include quinolin-6-one derivatives.

    Reduction Reactions: Products include 2-bromoquinoline derivatives.

Scientific Research Applications

2-Bromoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromoquinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    6-Bromoquinoline: Similar structure but lacks the hydroxyl group at the sixth position.

    2-Chloroquinolin-6-ol: Similar structure with a chlorine atom instead of bromine.

    2-Bromoquinoline: Lacks the hydroxyl group at the sixth position.

Uniqueness: 2-Bromoquinolin-6-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHZIXHUPMXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-68-7
Record name 2-bromoquinolin-6-ol
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